![molecular formula C9H8N2O B1386716 1-(1H-indazol-7-yl)ethanone CAS No. 1159511-22-4](/img/structure/B1386716.png)
1-(1H-indazol-7-yl)ethanone
Overview
Description
“1-(1H-indazol-7-yl)ethanone” is a chemical compound with the CAS Number: 1159511-22-4. Its molecular weight is 160.18 and its molecular formula is C9H8N2O . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “1-(1H-indazol-7-yl)ethanone” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Physical And Chemical Properties Analysis
“1-(1H-indazol-7-yl)ethanone” is a solid at room temperature. It has a molecular weight of 160.18 and its molecular formula is C9H8N2O .Scientific Research Applications
Antineoplastic Activity
Indazole derivatives have been synthesized and evaluated for their in vitro antineoplastic activity against various human cancer cell lines. This suggests potential use in cancer treatment research .
Antimicrobial Potential
Compounds with an indazole moiety have been assessed for their antimicrobial potential against common pathogens like Staphylococcus aureus and Escherichia coli, indicating a role in developing new antimicrobial agents .
Synthetic Chemistry
Indazole compounds are important in synthetic chemistry for creating new molecules, which can lead to the development of novel drugs or materials .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include indazole derivatives, have a broad range of biological activities . They have been found to interact with various targets such as CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a crucial role in the treatment of diseases such as cancer .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may inhibit, regulate, or modulate its targets, leading to changes in cellular functions
Biochemical Pathways
Similar compounds have been found to impact a variety of pathways related to their targets . For instance, the inhibition of CHK1 and CHK2 kinases can affect cell cycle regulation and DNA damage response pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . The specific effects of 1-(1H-indazol-7-yl)ethanone would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(1H-indazol-7-yl)ethanone is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other compounds can potentially affect the activity of a compound. For instance, the compound is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could affect its stability.
properties
IUPAC Name |
1-(1H-indazol-7-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)8-4-2-3-7-5-10-11-9(7)8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVDERQIQFTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657112 | |
Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-7-yl)ethanone | |
CAS RN |
1159511-22-4 | |
Record name | 1-(1H-Indazol-7-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indazol-7-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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